molecular formula C14H11FO2 B3059727 3-(4-Fluorophenyl)-2-methylbenzoic acid CAS No. 1214363-21-9

3-(4-Fluorophenyl)-2-methylbenzoic acid

Cat. No. B3059727
CAS RN: 1214363-21-9
M. Wt: 230.23
InChI Key: ZGHLCSJYCUJKPK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methylbenzoic acid is a chemical compound that is widely used in scientific research. It is also known as 4-Fluoro-3-(2-methylphenyl) benzoic acid or FMPBA. The compound is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The chemical formula of this compound is C14H11FO2.

Scientific Research Applications

Anticancer Activity

3-(4-Fluorophenyl)-2-methylbenzoic acid and its derivatives have been studied for their potential anticancer properties. A study by Zhou et al. (2020) synthesized a heterocycle compound using 5-iodo-2-methylbenzoic acid as the starting material, which exhibited in vitro anticancer activity against human lung cancer cells, suggesting potential as an anticancer agent (Zhou et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have shown antimicrobial properties. Saeed et al. (2010) carried out the synthesis of several 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, demonstrating in vitro antibacterial and antifungal activity (Saeed et al., 2010).

Fluorescent Sensing

The compound has applications in fluorescent sensing, particularly in bio-imaging. Ye et al. (2014) developed a fluorogenic chemosensor using a derivative of this compound, exhibiting high selectivity and sensitivity toward aluminum ions, with potential use in detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Environmental Chemistry

This compound derivatives have been utilized in environmental chemistry studies. Londry and Fedorak (1993) used fluorinated derivatives to detect aromatic metabolites in a methanogenic consortium, providing insights into the degradation pathways of environmental contaminants (Londry & Fedorak, 1993).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that similar compounds used in suzuki–miyaura (sm) cross-coupling reactions have been found to be relatively stable, readily prepared, and generally environmentally benign .

properties

IUPAC Name

3-(4-fluorophenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLCSJYCUJKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673475
Record name 4'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214363-21-9
Record name 4'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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